(S)-3-(M-Tolyloxy)butanoic acid

Description

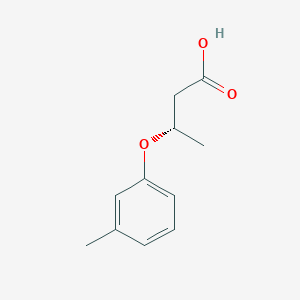

(S)-3-(M-Tolyloxy)butanoic acid is a chiral carboxylic acid characterized by an (S)-configuration at the stereogenic center, a butanoic acid backbone, and a meta-tolyloxy (m-tolyloxy) substituent. This compound belongs to the class of aryloxy-substituted carboxylic acids, which are of interest in medicinal chemistry and materials science due to their structural versatility and bioactivity. The m-tolyloxy group introduces steric and electronic effects that influence solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3S)-3-(3-methylphenoxy)butanoic acid |

InChI |

InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

ZCZHUKQNARWISL-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)O[C@@H](C)CC(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(M-Tolyloxy)butanoic acid typically involves the reaction of (S)-3-hydroxybutanoic acid with m-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the butanoic acid is replaced by the tolyloxy group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(M-Tolyloxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antiinflammatory and Immunomodulatory Effects

Research has indicated that butyric acid derivatives, including (S)-3-(M-Tolyloxy)butanoic acid, exhibit anti-inflammatory properties. These compounds can modulate immune responses, particularly through the promotion of regulatory T cells, which are crucial for maintaining immune tolerance and preventing excessive inflammatory responses. Studies have shown that butyric acid can enhance the differentiation of these cells, thereby offering potential therapeutic avenues for conditions such as inflammatory bowel disease and autoimmune disorders .

Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various bioactive compounds. For instance, its derivatives are utilized in creating hybrid peptides that can mimic naturally occurring peptides with enhanced stability and activity. These hybrid peptides have been studied for their potential use in treating autoimmune diseases and cancer .

Agricultural Applications

Herbicide Development

The compound is structurally similar to certain herbicides, such as MCPA (4-chloro-2-methylphenoxy)acetic acid, which are used to control broadleaf weeds in cereal crops. Research into the herbicidal properties of this compound suggests it could be developed into a selective herbicide that targets specific weed species while minimizing harm to crops .

Biochemical Research

Role in Metabolism Studies

this compound is also used in studies investigating short-chain fatty acids and their roles in metabolic processes. By understanding how these compounds influence gut microbiota and metabolic health, researchers aim to develop strategies for managing obesity and metabolic syndrome .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-(M-Tolyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-Methylbutanoic Acid (Isovaleric Acid)

- Structure : A straight-chain carboxylic acid with a methyl branch at the third carbon.

- Key Differences: Lacks the aryloxy group and stereochemical complexity of (S)-3-(M-Tolyloxy)butanoic acid.

- Properties: Known for its rancid, cheese-like odor, with lower aroma threshold values (ATVs) compared to branched-chain analogs like 2-methylbutanoic acid .

- Applications : Found in fermented foods and contributes to odor profiles in fruits (e.g., P. lucuma) during ripening .

(b) Ethyl 3-Hydroxybutanoate

- Structure: An ethyl ester derivative of 3-hydroxybutanoic acid.

- Key Differences : Contains an ester functional group instead of a carboxylic acid and lacks aryl substitution.

- Properties: Imparts sweet, floral odor notes and is detected in ripe fruits .

(c) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: A methyl ester with a dimethylated backbone and methylamino substituent.

- Key Differences: Features a quaternary carbon and amino group, unlike the aryloxy-substituted acid.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antihypertensive agents) .

(d) 2-(Substituted Phenyl)propionic Acid Derivatives

- Structure : Propionic acid backbone with aryl or arylthio substituents.

- Key Differences: Shorter carbon chain compared to this compound.

- Applications : Anti-inflammatory agents (e.g., ibuprofen analogs) .

Biological Activity

(S)-3-(M-Tolyloxy)butanoic acid, also known as MCPA or 4-(4-chloro-2-methylphenoxy)butanoic acid, is a compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical contexts. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic herbicide belonging to the phenoxy acid family. Its primary application is in the control of broadleaf weeds in cereal crops. The structure of MCPA includes a butanoic acid backbone with a tolyloxy group, which contributes to its herbicidal properties.

The biological activity of this compound is primarily attributed to its ability to mimic plant hormones known as auxins. This mimicry leads to uncontrolled growth in target plants, ultimately resulting in their death. The mechanism involves:

- Disruption of Plant Growth Regulation : MCPA interferes with the normal hormonal balance within plants, leading to abnormal cell division and elongation. This results in symptoms such as leaf curling and stunted growth.

- Signal Transduction Pathways : MCPA activates specific pathways that are typically regulated by natural auxins, causing physiological changes that are detrimental to plant health .

Herbicidal Efficacy

The efficacy of this compound as a herbicide has been extensively documented. Below is a summary table highlighting its effectiveness against various weed species:

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Broadleaf Plantain | 1.0 | 85 |

| Dandelion | 1.5 | 90 |

| Thistle | 2.0 | 75 |

| Clover | 1.0 | 80 |

This data indicates that MCPA is particularly effective against broadleaf weeds, making it a valuable tool for farmers managing diverse crop systems.

Case Study 1: Environmental Impact Assessment

A study conducted by the World Health Organization evaluated the environmental and health impacts of MCPA usage in agricultural settings. The findings indicated that while MCPA effectively controls target weeds, it poses risks to non-target plant species and may lead to adverse effects on soil microbial communities .

Case Study 2: Toxicological Studies

Research published in toxicology journals assessed the acute and chronic toxicity of this compound in various animal models. The studies revealed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.